molecular formula C9H12ClN3O3S B11809998 5-Chloro-4-morpholinopyridine-3-sulfonamide

5-Chloro-4-morpholinopyridine-3-sulfonamide

Cat. No.: B11809998
M. Wt: 277.73 g/mol
InChI Key: FJBVQZUZJWLCLC-UHFFFAOYSA-N
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Description

5-Chloro-4-morpholinopyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound features a pyridine ring substituted with a chloro group, a morpholine ring, and a sulfonamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-morpholinopyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-morpholinopyridine with a sulfonamide reagent. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic route and reducing waste generation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar oxidative coupling methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of low-cost commodity chemicals such as thiols and amines makes this method economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-morpholinopyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonyl derivatives, reduced amines, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-4-morpholinopyridine-3-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-morpholinopyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12ClN3O3S

Molecular Weight

277.73 g/mol

IUPAC Name

5-chloro-4-morpholin-4-ylpyridine-3-sulfonamide

InChI

InChI=1S/C9H12ClN3O3S/c10-7-5-12-6-8(17(11,14)15)9(7)13-1-3-16-4-2-13/h5-6H,1-4H2,(H2,11,14,15)

InChI Key

FJBVQZUZJWLCLC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

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